Cas no 80518-57-6 (1-(4-Ethoxycarbonylphenyl)piperazine)

1-(4-Ethoxycarbonylphenyl)piperazine structure
80518-57-6 structure
Nombre del producto:1-(4-Ethoxycarbonylphenyl)piperazine
Número CAS:80518-57-6
MF:C13H18N2O2
Megavatios:234.294223308563
MDL:MFCD04973340
CID:60226
PubChem ID:354335249

1-(4-Ethoxycarbonylphenyl)piperazine Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 4-(piperazin-1-yl)benzoate
    • ETHYL 4-(1-PIPERAZINO)BENZOATE
    • ETHYL 4-(PIPERAZIN-1YL)BENZOATE
    • 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER
    • 4-(PIPERAZINE-1-YL)-BENZOIC ACID ETHYL ESTER
    • 1-(4-Carbethoxyphenyl)-piperazin
    • Ethyl 4-(1-piperazinyl)benzoate
    • 1-(4-Ethoxycarbonylphenyl)piperazine
    • Benzoic acid, 4-(1-piperazinyl)-, ethyl ester
    • ethyl 4-piperazin-1-ylbenzoate
    • 4-(1-Piperazinyl)benzoic Acid Ethyl Ester
    • 4-(Piperazin-1-yl)benzoic acid ethyl ester
    • Ethyl 4-piperazinobenzoate
    • N-(4-Ethoxycarbonylphenyl)piperazine
    • 4-(1-piperazinyl)- benzoic acid, ethyl ester
    • EN300-7385847
    • E1260
    • OQEHTFFLOHTFSB-UHFFFAOYSA-N
    • STR06887
    • DTXSID00375604
    • ethyl 4-piperazinylbenzoate
    • 4-(Piperazin-1-yl)benzoic acidethylester
    • J-513818
    • 4-piperazin-1-yl-benzoic acid ethyl ester
    • ethyl 4-(piperazinyl)benzoate
    • SY008649
    • MFCD04973340
    • AKOS015947690
    • 4-(1-Piperazinyl)benzoic Acid Ethyl Ester; Ethyl 4-Piperazinobenzoate; N-(4-Ethoxycarbonylphenyl)piperazine
    • 4-piperazinylbenzoic acid ethyl ester
    • ethyl 4-piperazin-1-yl-benzoate
    • CS-0006940
    • 80518-57-6
    • ethyl4-(piperazin-1-yl)benzoate
    • Ethyl 4-(piperazin-1-yl)-benzoate
    • SCHEMBL62795
    • 4-(1-piperazinyl)-benzoic acid, ethyl ester
    • Ethyl 4-(1-piperazinyl)benzoate, AldrichCPR
    • PS-3243
    • MDL: MFCD04973340
    • Renchi: 1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
    • Clave inchi: OQEHTFFLOHTFSB-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC(N2CCNCC2)=CC=1)OCC

Atributos calculados

  • Calidad precisa: 234.13700
  • Masa isotópica única: 234.137
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 4
  • Complejidad: 244
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 41.6A^2
  • Xlogp3: 1.4

Propiedades experimentales

  • Denso: 1.104
  • Punto de fusión: 100.0 to 104.0 deg-C
  • Punto de ebullición: 388.9 ºC at 760 mmHg
  • Punto de inflamación: 189 ºC
  • índice de refracción: 1.536
  • PSA: 41.57000
  • Logp: 1.66670

1-(4-Ethoxycarbonylphenyl)piperazine Información de Seguridad

  • Instrucciones de peligro: Irritant
  • Código de categoría de peligro: 22
  • Señalización de mercancías peligrosas: Xi

1-(4-Ethoxycarbonylphenyl)piperazine Datos Aduaneros

  • Código HS:2933599090
  • Datos Aduaneros:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-Ethoxycarbonylphenyl)piperazine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM335830-25g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 95%+
25g
$108 2022-08-31
Chemenu
CM335830-100g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 95%+
100g
$331 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FQ167-5g
Ethyl 4-(1-Piperazinyl)benzoate
80518-57-6 98.0%(GC)
5g
¥792.0 2022-02-28
TRC
E891610-10g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
10g
$ 86.00 2023-09-07
TRC
E891610-1g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
1g
$ 58.00 2023-09-07
Apollo Scientific
OR0944-5g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 98%
5g
£35.00 2025-02-19
abcr
AB233780-5g
Ethyl 4-(piperazin-1-yl)benzoate, 98%; .
80518-57-6 98%
5g
€102.20 2025-03-19
eNovation Chemicals LLC
K13733-10g
ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 98%
10g
$470 2024-06-05
Apollo Scientific
OR0944-100g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 98%
100g
£295.00 2025-02-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52400-5g
Ethyl 4-(1-piperazinyl)benzoate, 97+%
80518-57-6 97+%
5g
¥10093.00 2022-09-28

1-(4-Ethoxycarbonylphenyl)piperazine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referencia
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ;  rt; 20 h, 120 °C
Referencia
Tricyclic pharmacophore-based molecules as novel integrin αvβ3 antagonists. Part 1: Design and synthesis of a lead compound exhibiting αvβ3/αIIbβ3 dual antagonistic activity
Kubota, Dai; et al, Bioorganic & Medicinal Chemistry, 2006, 14(7), 2089-2108

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  14 - 25 h, 120 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referencia
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Calcium propionate Solvents: Dimethyl sulfoxide ;  23 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: tert-Butyl methyl ether ;  rt
Referencia
Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF
Blacker, A. John ; et al, Organic Process Research & Development, 2018, 22(9), 1086-1091

Synthetic Routes 5

Condiciones de reacción
Referencia
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
Referencia
In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma
Sheth, Gaurav; et al, ACS Medicinal Chemistry Letters, 2023, 14(1), 41-50

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ;  18 h, 120 °C
Referencia
Design, Synthesis, and Biological Evaluation of Novel 2-((2-(4-(Substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamido-adenosines as Potent and Selective Agonists of the A2A Adenosine Receptor
Preti, Delia; et al, Journal of Medicinal Chemistry, 2015, 58(7), 3253-3267

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Dabco Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylacetamide ;  36 h, 60 °C
Referencia
General cross-coupling reactions with adaptive dynamic homogeneous catalysis
Ghosh, Indrajit; et al, Nature (London, 2023, 619(7968), 87-93

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  10 min, rt → 50 °C
1.2 Reagents: Sodium tert-butoxide ;  110 °C; 3 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
Referencia
In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma
Sheth, Gaurav; et al, ACS Medicinal Chemistry Letters, 2023, 14(1), 41-50

Synthetic Routes 10

Condiciones de reacción
Referencia
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

1-(4-Ethoxycarbonylphenyl)piperazine Raw materials

1-(4-Ethoxycarbonylphenyl)piperazine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80518-57-6)1-(4-Ethoxycarbonylphenyl)piperazine
A9957
Pureza:99%
Cantidad:100g
Precio ($):245.0